![molecular formula C22H18ClN3O3 B2496797 4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol CAS No. 899746-80-6](/img/structure/B2496797.png)
4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This molecule belongs to a class of compounds that feature complex heterocyclic structures incorporating elements such as pyrazole, benzoxazin, and chlorophenol units. These compounds are often studied for their potential in various applications due to unique physical and chemical properties resulting from their intricate structures.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic heterocyclic compounds and involving steps such as alkylation, cyclization, and condensation reactions. Advanced techniques such as microwave irradiation and specific catalysts may be employed to enhance reaction rates and yields (Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure and spectroscopic data can be obtained using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR. Computational methods such as DFT (Density Functional Theory) calculations are also crucial for predicting molecular geometry, vibrational frequencies, and electronic properties. These analyses provide insights into the molecular parameters such as bond lengths and angles, which are essential for understanding the compound's reactivity and properties (Viji et al., 2020).
Chemical Reactions and Properties
Compounds with similar structural motifs may undergo various chemical reactions, including nucleophilic substitutions and ring transformations. Their reactivity can be influenced by the presence of functional groups such as chloro, methoxy, and pyridinyl groups. Theoretical studies, including molecular docking and quantum chemical calculations, can predict biological activities based on molecular interactions (Kurasawa et al., 1988).
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
Compounds structurally related to 4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol have been studied for their molecular structure and spectroscopic data through DFT calculations. These studies provide insights into the geometry, vibrational spectra, and potential energy distribution of the molecules. Molecular parameters such as bond length, bond angle, and intramolecular charge transfer are calculated to understand the compound's reactivity and interaction with biological molecules (Viji et al., 2020).
Synthesis and Evaluation of Antioxidant Additives
Research on similar compounds has explored their synthesis and evaluation as antioxidant additives, particularly for industrial applications like lubricating oils. This involves reactions with various chemicals to produce derivatives with potential antioxidant properties, demonstrating the versatility of these compounds in contributing to materials science (Amer et al., 2011).
Inhibition of Tumor Growth and Metastasis
Studies have synthesized novel terpyridine-skeleton molecules, demonstrating biological activities such as the inhibition of tumor growth and metastasis. These compounds, including modifications with methoxy groups, show significant potential in medical research for developing new therapeutic agents (Kwon et al., 2015).
Development of Photoluminescent Materials
Certain organometallic chromophores structurally related to the specified compound have been synthesized for use in photoluminescent materials. Their photophysical characterization indicates potential applications in fields like material science and optoelectronics, where their luminescent properties can be particularly valuable (Aiello et al., 2002).
Antimicrobial and Anticancer Activities
The synthesis and molecular docking studies of derivatives have shown promising anticancer and antimicrobial activities. These activities highlight the potential of such compounds in pharmaceutical research, aiming to develop new drugs with specific targeting capabilities (Katariya et al., 2021).
Propiedades
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-7-4-5-14-18-12-17(15-11-13(23)8-9-19(15)27)25-26(18)22(29-21(14)20)16-6-2-3-10-24-16/h2-11,18,22,27H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQUWELBUQSRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)
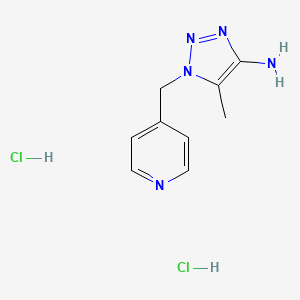

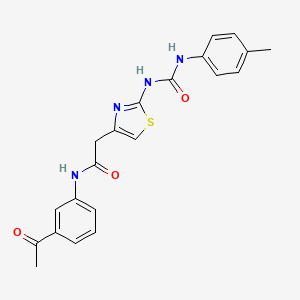
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)
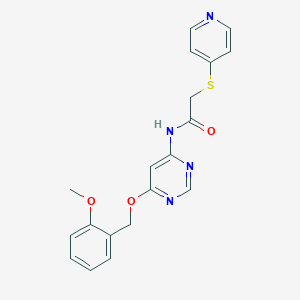
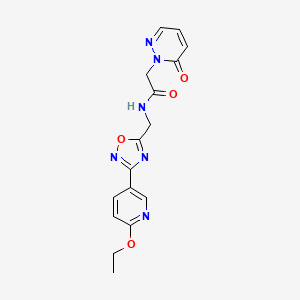
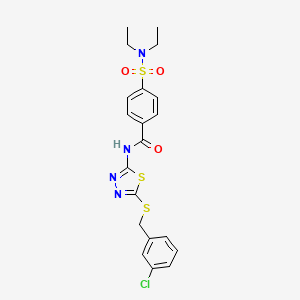
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)

